molecular formula C17H19FN4O5S B2889216 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 899989-49-2

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No. B2889216
CAS RN: 899989-49-2
M. Wt: 410.42
InChI Key: SKFJXJLRQRDJRA-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide is a useful research compound. Its molecular formula is C17H19FN4O5S and its molecular weight is 410.42. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Research

The compound has potential in drug research due to its fluorinated molecular structure . Fluorine atoms can be introduced into the molecular structure of carboxylic acids, which are a component of many drugs . This process can significantly simplify and accelerate the synthesis of such drugs .

Synthesis of Pyrazole Derivatives

The compound can be used in the synthesis of pyrazole derivatives . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including this one, are known for their potent antileishmanial and antimalarial activities . This makes them valuable in the development of new treatments for these diseases .

Coordination Chemistry

The compound has applications in coordination chemistry . Its unique structure allows it to form complex bonds with other elements, making it useful in the study and manipulation of chemical reactions .

Organometallic Chemistry

In organometallic chemistry, the compound can be used to create new organometallic compounds . These compounds have a wide range of applications, from catalysis to materials science .

Agrochemistry

In agrochemistry, the compound could be used in the development of new pesticides or fertilizers . Its unique structure and reactivity make it a promising candidate for such applications .

Material Property Enhancement

The compound can be used to enhance the properties of various materials . For example, introducing fluorine atoms into the molecular structure of a material can significantly alter its properties, potentially making it more suitable for specific applications .

Pharmaceutical Research

The compound has extraordinary application potential in pharmaceutical research . Due to the importance of both carboxylic acids and fluorinated molecules in pharmaceutical research, this compound could be used to develop new drugs or improve existing ones .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O5S/c1-2-11(7-23)19-16(24)17(25)20-15-13-8-28(26,27)9-14(13)21-22(15)12-5-3-10(18)4-6-12/h3-6,11,23H,2,7-9H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFJXJLRQRDJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide

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